molecular formula C9H10BF3O3 B573076 (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1260518-74-8

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B573076
CAS No.: 1260518-74-8
M. Wt: 233.981
InChI Key: LWIPWPSKZPQBCK-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the second position and a trifluoromethyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions like oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The primary mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the phenyl ring. This combination provides distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to other similar compounds. The ethoxy group increases solubility, while the trifluoromethyl group improves stability and reactivity .

Properties

IUPAC Name

[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIPWPSKZPQBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681677
Record name [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260518-74-8
Record name [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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